![molecular formula C13H14N4O3 B2887050 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1797317-88-4](/img/structure/B2887050.png)
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuromuscular Disorders
This compound has shown promise in the treatment of neuromuscular disorders, such as Charcot-Marie-Tooth disease . These disorders affect the nerves that control voluntary muscles, and the compound may help improve muscle function and reduce symptoms .
Muscle Disorders
It may also be beneficial in treating various muscle disorders, including hereditary inclusion body myositis and Duchenne muscular dystrophy . These conditions lead to muscle weakness and degeneration, and the compound could potentially slow down or reverse these effects .
Heart Disease
In the context of heart disease, particularly heart failure , the compound could offer a new approach to treatment by improving heart muscle function and reducing the progression of the disease .
Pulmonary Fibrosis
For conditions like idiopathic pulmonary fibrosis , a progressive lung disease, the compound might be used to slow down the scarring of lung tissue and improve respiratory function .
Liver Disease
Liver diseases, such as non-alcoholic steatohepatitis , could be treated with this compound by reducing liver inflammation and fibrosis, potentially improving liver health and function .
Inflammatory Bowel Disease
The compound has potential applications in treating inflammatory bowel diseases, including ulcerative colitis and Crohn’s disease , by reducing intestinal inflammation and promoting healing of the gut lining .
Cancer Treatment
It has been suggested that the compound could be used in cancer treatment for various types of cancer, such as breast cancer and colorectal cancer , by inhibiting cancer cell growth and inducing apoptosis .
Cognitive Impairment
Lastly, the compound may have applications in treating cognitive impairments, potentially improving memory and cognitive functions in conditions like Alzheimer’s disease .
properties
IUPAC Name |
6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12-2-1-9(5-14-12)13(19)16-10-6-15-17(7-10)11-3-4-20-8-11/h1-2,5-7,11H,3-4,8H2,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHLWCTTBQZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.